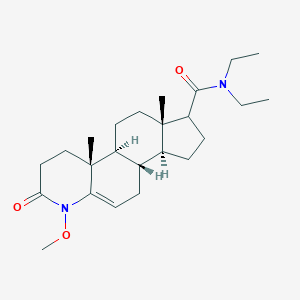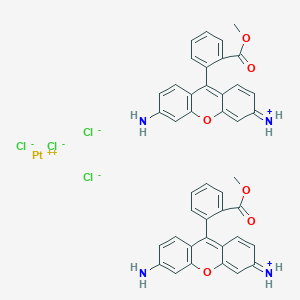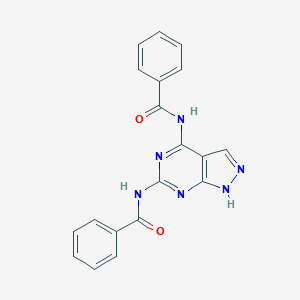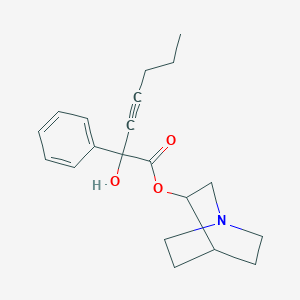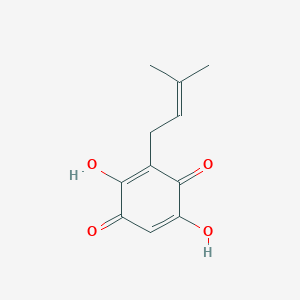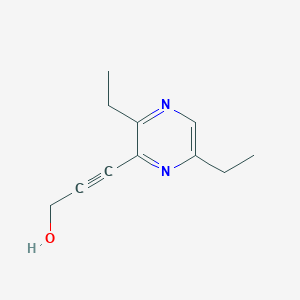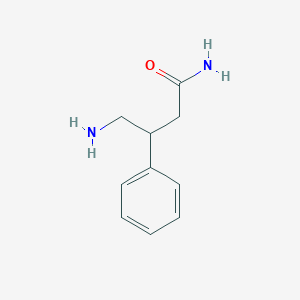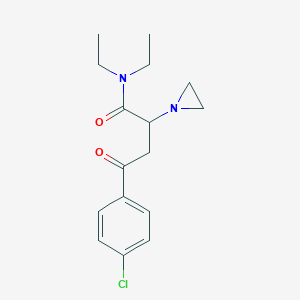
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide is not fully understood, but it is thought to involve the stabilization of the tumor suppressor protein p53. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to bind to the DNA-binding domain of p53 and to induce a conformational change that stabilizes the protein and enhances its transcriptional activity. This leads to the activation of downstream targets that induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action has been well characterized. However, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. One area of focus is the development of more soluble analogs of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide that can be administered more easily in vivo. Another area of focus is the investigation of the potential of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in humans, and to identify biomarkers that can predict response to this compound.
Méthodes De Synthèse
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide involves the reaction of 4-chloroacetophenone with diethylamine to form 2-(4-chlorophenyl)-2-oxoethyl)-N,N-diethylacetamide. This compound is then reacted with aziridine to produce alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been described in detail in several publications.
Applications De Recherche Scientifique
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
108260-27-1 |
|---|---|
Nom du produit |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide |
Formule moléculaire |
C16H21ClN2O2 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N,N-diethyl-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3 |
Clé InChI |
FCZZMHGZUAFZCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
SMILES canonique |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Synonymes |
2-aziridin-1-yl-4-(4-chlorophenyl)-N,N-diethyl-4-oxo-butanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
